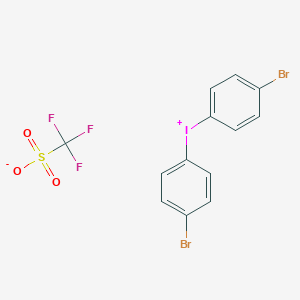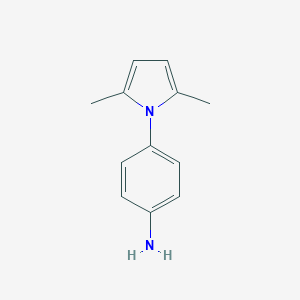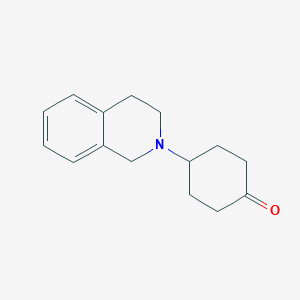
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8Br2F3IO3S and a molecular weight of 587.97 g/mol . It is commonly used as an oxidation reagent in various chemical reactions . This compound is known for its high purity, typically ≥98% as determined by HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate can be synthesized through the reaction of iodobenzene with bromobenzene in the presence of a suitable oxidizing agent and trifluoromethanesulfonic acid . The reaction typically involves the use of a solvent such as methanol and is carried out under inert gas conditions to prevent unwanted side reactions . The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often produced in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties . It can also participate in substitution reactions where the iodonium group is replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield substituted anilines, while reactions with alcohols can produce ethers .
Scientific Research Applications
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research . In chemistry, it is used as an oxidizing agent in various organic synthesis reactions . In biology, it can be used to modify biomolecules through oxidation or substitution reactions . In industry, it is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)iodonium trifluoromethanesulfonate involves the transfer of an iodonium group to a nucleophile . This process is facilitated by the strong electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the iodonium intermediate . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds:
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium chloride
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
Uniqueness: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is unique due to its high reactivity and strong oxidizing properties . The presence of bromine atoms enhances its reactivity compared to other iodonium compounds . Additionally, the trifluoromethanesulfonate group provides excellent stability and solubility in various solvents .
Properties
IUPAC Name |
bis(4-bromophenyl)iodanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAMWVFQXYTJBE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F3IO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139139-81-4 |
Source


|
| Record name | Bis(4-bromophenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)




